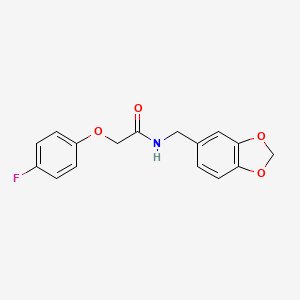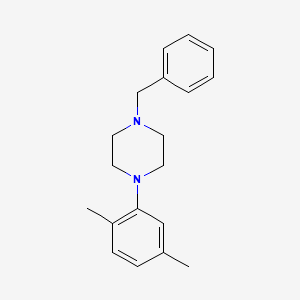
4-tert-butylcyclohexyl 1-pyrrolidinylacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-tert-butylcyclohexyl 1-pyrrolidinylacetate, also known as TPCA-1, is a small molecule inhibitor that is commonly used in scientific research. Its chemical formula is C20H33NO2, and it has a molecular weight of 319.48 g/mol. TPCA-1 has been shown to have potential therapeutic applications in the treatment of inflammatory diseases, cancer, and other conditions.
Wirkmechanismus
4-tert-butylcyclohexyl 1-pyrrolidinylacetate works by inhibiting the activity of the IKKβ kinase, which is a key upstream regulator of NF-κB. This leads to a decrease in the expression of pro-inflammatory cytokines and other NF-κB target genes. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells, although the exact mechanism of this effect is not fully understood.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In addition to its anti-inflammatory and anti-tumor activity, this compound has been shown to inhibit the growth of several different types of bacteria, and may have potential as an antibiotic. It has also been shown to have neuroprotective effects in animal models of Parkinson's disease and other neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-tert-butylcyclohexyl 1-pyrrolidinylacetate in lab experiments is that it is a relatively small and simple molecule, which makes it easy to synthesize and manipulate. It is also relatively stable and easy to store, which makes it a convenient reagent for many types of experiments. However, this compound can be toxic to cells at high concentrations, and its effects can be difficult to interpret in some experimental systems. Additionally, this compound may have off-target effects on other signaling pathways, which can complicate data interpretation.
Zukünftige Richtungen
There are many potential future directions for research on 4-tert-butylcyclohexyl 1-pyrrolidinylacetate. One area of interest is the development of more potent and selective IKKβ inhibitors that could be used as therapeutic agents for inflammatory diseases and cancer. Another area of interest is the investigation of the molecular mechanisms underlying this compound's anti-tumor and neuroprotective effects, which could lead to the development of new treatments for cancer and neurodegenerative diseases. Finally, further research is needed to fully understand the potential risks and benefits of using this compound in clinical settings.
Synthesemethoden
4-tert-butylcyclohexyl 1-pyrrolidinylacetate can be synthesized using a variety of methods, but the most common approach involves the reaction of tert-butylcyclohexylamine with pyrrolidine-1-acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using column chromatography or other techniques.
Wissenschaftliche Forschungsanwendungen
4-tert-butylcyclohexyl 1-pyrrolidinylacetate has been extensively studied in the context of inflammation and cancer research. It has been shown to inhibit the activity of the transcription factor NF-κB, which plays a key role in regulating the immune response and promoting inflammation. This compound has also been shown to have anti-tumor activity in a variety of cancer cell lines, and may have potential as a therapeutic agent for certain types of cancer.
Eigenschaften
IUPAC Name |
(4-tert-butylcyclohexyl) 2-pyrrolidin-1-ylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29NO2/c1-16(2,3)13-6-8-14(9-7-13)19-15(18)12-17-10-4-5-11-17/h13-14H,4-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDIKSHNLQRDYGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)OC(=O)CN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide](/img/structure/B5787990.png)
![N-[2-(4-fluorophenyl)ethyl]-2-nitrobenzenesulfonamide](/img/structure/B5787998.png)



![N'-[(5-chloro-2-methoxybenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5788034.png)
![2,2,2-trifluoro-N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-yl]acetamide](/img/structure/B5788038.png)
![[5-(5-chloro-2-methylphenyl)-2-furyl]methanol](/img/structure/B5788046.png)
![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butanamide](/img/structure/B5788053.png)
![2-(2-chlorophenoxy)-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5788061.png)
![2-cyano-N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5788063.png)
![5-[(2-methylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5788078.png)

![2-chloro-N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5788092.png)